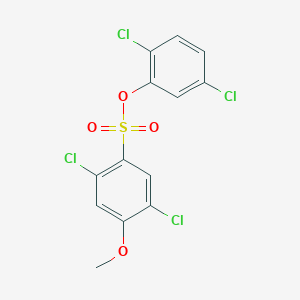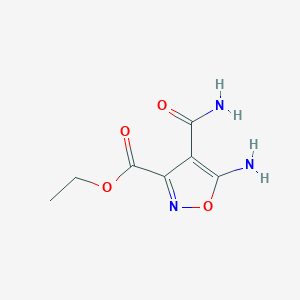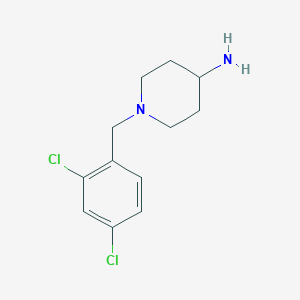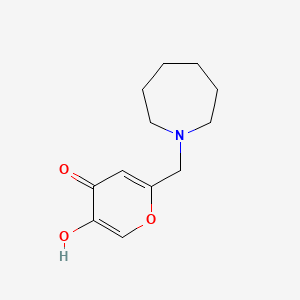![molecular formula C21H18O5 B12118469 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromen ring fused with a cyclopentane ring and an acetate group attached to a phenoxy moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the chromen ring . The resulting compound is then subjected to alkylation with ethylbromoacetate in acetone, followed by saponification with sodium hydroxide to yield the corresponding acid . The final step involves esterification with 3-methylphenoxyacetate under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate is not well-studied. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The specific molecular targets and pathways involved would depend on the biological context and the specific derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-benzoic acid 4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl ester
- 4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
- Isopropyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate
Uniqueness
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C21H18O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C21H18O5/c1-13-4-2-5-14(10-13)24-12-20(22)25-15-8-9-17-16-6-3-7-18(16)21(23)26-19(17)11-15/h2,4-5,8-11H,3,6-7,12H2,1H3 |
InChI-Schlüssel |
IZVVHNCZCNHVIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12118422.png)





![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)
![6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12118470.png)


